molecular formula C16H30OSn B14327413 Di(oct-7-en-1-yl)stannanone CAS No. 106326-89-0

Di(oct-7-en-1-yl)stannanone

Cat. No.: B14327413
CAS No.: 106326-89-0
M. Wt: 357.1 g/mol
InChI Key: FNQSRPCAALMOOQ-UHFFFAOYSA-N
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Description

Di(oct-7-en-1-yl)stannanone is an organotin compound characterized by a tin(IV) center bonded to two oct-7-en-1-yl alkenyl chains and a ketone functional group. Its structure can be represented as (C₈H₁₄-CH₂)₂Sn=O. The oct-7-en-1-yl substituent features a terminal alkene at the 7-position of an eight-carbon chain, which imparts unique reactivity in cross-coupling, polymerization, and coordination chemistry.

Properties

CAS No.

106326-89-0

Molecular Formula

C16H30OSn

Molecular Weight

357.1 g/mol

IUPAC Name

bis(oct-7-enyl)-oxotin

InChI

InChI=1S/2C8H15.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*3H,1-2,4-8H2;;

InChI Key

FNQSRPCAALMOOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC[Sn](=O)CCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(oct-7-en-1-yl)stannanone typically involves the reaction of oct-7-en-1-yl halides with tin-based reagents. One common method is the reaction of oct-7-en-1-yl bromide with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannanone compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Di(oct-7-en-1-yl)stannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the stannanone to its corresponding tin hydride.

    Substitution: The tin-carbon bonds in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Di(oct-7-en-1-yl)stannanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which Di(oct-7-en-1-yl)stannanone exerts its effects involves the interaction of the tin atom with various molecular targets. The tin-carbon bonds can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oct-7-en-1-yl groups.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Compound Central Atom Bonding Type Key Functional Groups Reactivity Profile
Di(oct-7-en-1-yl)stannanone Sn(IV) Covalent (Sn–C, Sn=O) Alkenyl, Ketone Electrophilic tin center; alkene-mediated cyclization
Di(oct-7-en-1-yl)zinc Zn(II) Ionic/Covalent Alkenyl Cross-coupling (e.g., decarboxylative reactions)
Al-oct-7-en-1-yl derivatives Al(III) Covalent/Coordinative Alkenyl Chain-transfer in polymerization
Mg-cyclized derivatives Mg(II) Ionic Alkenyl/Cycloalkyl Intramolecular cyclization (e.g., 5-exo-trig)

Key Observations :

  • Tin vs. Zinc/Aluminum: The Sn(IV) center in stannanone is less electronegative than Zn(II) or Al(III), making it more resistant to oxidation but less reactive in polar reactions.
  • Alkenyl Chain Reactivity : The terminal alkene in oct-7-en-1-yl groups facilitates cyclization (e.g., 7-exo-trig) in Mg and Ca analogs , though tin’s larger atomic radius may hinder such processes.

Stability and Byproduct Formation

Table 3: Stability and Side Reactions

Compound Stability Common Byproducts Reference
This compound High thermal stability (inferred) β-H elimination (potential Sn–C cleavage) N/A
Al-oct-7-en-1-yl species Moderate 7-Methylenepentadeca-1,14-diene
Mg-alkenyl derivatives Low (requires inert atmosphere) Dinuclear hydrido species

Insights :

  • Aluminum analogs generate β-H elimination byproducts (e.g., methylenepentadecadiene) during hydroalumination . Tin’s stronger C–Sn bonds may suppress such eliminations.
  • Magnesium derivatives require strict anhydrous conditions, whereas tin’s oxidative stability allows broader handling .

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